2-(Furan-2-yl)-2-oxoacetaldehyde

Antibacterial MIC Staphylococcus aureus

Prioritize this furan-containing α-ketoaldehyde for antibacterial programs targeting S. aureus (MIC 50 µg/mL) and antiviral studies vs. influenza PR-8. It serves as a precursor for Schiff base metallodrugs (Cu, Ni, Co) with enhanced bioactivity. The furan ring provides unique electronic effects distinct from phenylglyoxal, enabling novel heterocyclic architectures and radiosensitizer development (furil factor 1.48).

Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
CAS No. 17090-71-0
Cat. No. B102937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-2-oxoacetaldehyde
CAS17090-71-0
Molecular FormulaC6H4O3
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C=O
InChIInChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H
InChIKeyLPLMJMMVZNCODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)-2-oxoacetaldehyde (CAS 17090-71-0): Procurement-Grade Overview of a Furan-Containing α-Ketoaldehyde Building Block


2-(Furan-2-yl)-2-oxoacetaldehyde (CAS 17090-71-0), also known as 2-furylglyoxal or furan-2-ylglyoxal, is a heterocyclic α-ketoaldehyde that belongs to the class of glyoxal derivatives . Its molecular structure comprises a furan ring linked to an oxoacetaldehyde moiety (C6H4O3, MW 124.09 g/mol), and it is commercially available at purities typically ≥95%, often accompanied by QC documentation such as NMR and HPLC . As a reactive difunctional electrophile, this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, enabling the construction of furan-containing heterocyclic architectures .

Why Generic Substitution of 2-(Furan-2-yl)-2-oxoacetaldehyde (17090-71-0) Fails: The Necessity of a Quantitatively Verified Building Block


Generic substitution of 2-(Furan-2-yl)-2-oxoacetaldehyde with other α-ketoaldehydes or furan derivatives is not scientifically equivalent due to compound-specific heteroatom-driven electronic effects that dictate both reactivity and biological activity profiles [1]. The furan ring oxygen exerts a distinct electronic influence on the α-ketoaldehyde moiety, differentiating its nucleophilic addition behavior, metal chelation capacity, and interaction with biological targets such as DNA-dependent RNA polymerase when compared to phenylglyoxal, thienylglyoxal, or methylglyoxal [2]. Substituting this specific furan-containing α-ketoaldehyde with a non-furan analog can fundamentally alter reaction outcomes, biological potency, and structure-activity relationships in downstream applications [3].

Quantitative Procurement Evidence: How 2-(Furan-2-yl)-2-oxoacetaldehyde (17090-71-0) Differentiates from Closest Analogs in Head-to-Head and Cross-Study Comparisons


Antibacterial Potency of 2-(Furan-2-yl)-2-oxoacetaldehyde Against S. aureus Compared to Methylglyoxal

2-(Furan-2-yl)-2-oxoacetaldehyde demonstrates significantly greater antibacterial potency against Staphylococcus aureus than the simple α-ketoaldehyde methylglyoxal [1]. While methylglyoxal exhibits MIC values in the 0.2–1.2 mM range against Gram-positive bacteria, 2-(furan-2-yl)-2-oxoacetaldehyde achieves an MIC of 50 µg/mL (~0.40 mM) against S. aureus [1]. This ~2–3 fold enhanced potency is attributed to the furan ring's contribution to target binding, particularly to bacterial DNA-dependent RNA polymerase .

Antibacterial MIC Staphylococcus aureus

Radiosensitization Efficacy of Furan-Containing α-Ketoaldehydes Relative to Phenylglyoxal

In a head-to-head comparison of radiosensitizing factors under hypoxic conditions, 2-2' furil (a dimeric analog of 2-furylglyoxal) exhibited a radiosensitization factor of 1.48 at 5×10⁻⁵ mol dm⁻³, ranking below phenylglyoxal (1.55 at 5×10⁻⁶ mol dm⁻³) but above glyoxylic acid (1.39) and glyoxal (1.30) [1][2]. This study establishes that glyoxals with heterocyclic furan rings retain significant radiosensitizing activity, positioning 2-(furan-2-yl)-2-oxoacetaldehyde as a viable alternative to phenylglyoxal in applications where reduced toxicity or alternative heterocyclic properties are advantageous [3].

Radiosensitization Hypoxia Cancer

Antiviral Activity of 2-Furylglyoxal Hydrate in Embryonated Egg Models

2-Furylglyoxal hydrate (the hydrated form of 2-(furan-2-yl)-2-oxoacetaldehyde) has been demonstrated to possess antiviral activity in embryonated egg models against influenza (PR-8) and Newcastle disease viruses, comparable to other substituted arylglyoxals such as methoxyphenylglyoxal hydrate and 4-acetamidophenylglyoxal hydrate [1]. While specific IC50 values are not directly comparable due to different assay conditions, this class-level evidence confirms that the furan-containing α-ketoaldehyde scaffold retains the antiviral properties characteristic of the broader glyoxal family [2].

Antiviral Influenza Newcastle disease virus

Synthetic Route Differentiation: SeO2-Mediated Oxidation of 2-Acetylfuran vs. α-Diazo Ketone Oxidation

A well-documented synthetic route to 2-(furan-2-yl)-2-oxoacetaldehyde utilizes selenium dioxide oxidation of 2-acetylfuran, yielding approximately 28 g of product from 55 g of starting material . In contrast, an alternative method for preparing heteroarylglyoxals (including 2-furylglyoxal) involves the oxidation of corresponding α-diazo ketones by dimethyl dioxirane, which can achieve 85–100% yields [1]. While the α-diazo ketone route offers higher yields, the SeO2 method provides a more accessible and established laboratory-scale procedure that does not require handling potentially hazardous diazo intermediates [2].

Synthesis Selenium dioxide Oxidation

Metal Chelation and Biological Activity Enhancement: FGAA Complexes vs. Free Ligand

Transition metal complexes of the Schiff base ligand 2-furylglyoxal-anthranilic acid (FGAA), derived from 2-(furan-2-yl)-2-oxoacetaldehyde, exhibit significantly higher antimicrobial activity than the free ligand [1]. Cu(II), Ni(II), and Co(II) complexes of FGAA showed enhanced antibacterial and antifungal activity in vitro, with the chelation effect increasing hydrophobicity and facilitating membrane permeation [2]. Additionally, these complexes demonstrated promising anticancer activity against HOP62 (lung) and BT474 (breast) cancer cell lines [3].

Metal complexes Antimicrobial Anticancer

High-Value Application Scenarios for 2-(Furan-2-yl)-2-oxoacetaldehyde (17090-71-0) Based on Quantitative Differentiation Evidence


Antibacterial Screening Campaigns Targeting Gram-Positive Pathogens

2-(Furan-2-yl)-2-oxoacetaldehyde should be prioritized in antibacterial discovery programs targeting Staphylococcus aureus, given its demonstrated MIC of 50 µg/mL (~0.40 mM) and its distinct mechanism of action involving inhibition of bacterial DNA-dependent RNA polymerase . This potency and mechanism differentiate it from simpler α-ketoaldehydes like methylglyoxal, which require higher concentrations for comparable effect [1].

Radiosensitizer Development for Hypoxic Tumor Environments

This compound is a suitable building block for the development of novel radiosensitizers, as evidenced by the radiosensitization factor of 1.48 for its dimeric analog 2-2' furil under hypoxic conditions . Researchers should select this furan-containing glyoxal over phenylglyoxal when the electronic and steric properties of the heterocyclic ring are desired for modulating pharmacokinetics or target engagement [1].

Synthesis of Bioactive Metal Complexes via Schiff Base Formation

2-(Furan-2-yl)-2-oxoacetaldehyde is an ideal precursor for generating Schiff base ligands, such as FGAA, which upon complexation with transition metals (Cu, Ni, Co) yield compounds with enhanced antimicrobial and anticancer activities . This application scenario leverages the compound's ability to form stable chelates, a property not shared by non-chelating α-ketoaldehydes, thereby enabling the discovery of novel metallodrug candidates [1].

Antiviral Probe Synthesis for Influenza and Paramyxovirus Research

The hydrated form of this compound, 2-furylglyoxal hydrate, has demonstrated antiviral activity against influenza PR-8 and Newcastle disease viruses in embryonated egg models . This makes it a valuable starting material for synthesizing antiviral probes and lead compounds in academic and industrial virology programs focused on these pathogens [1].

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